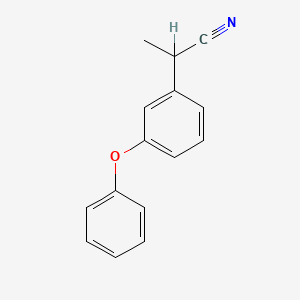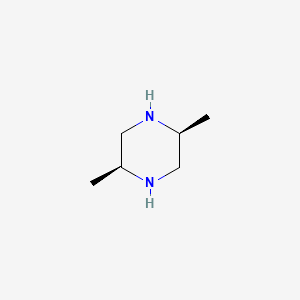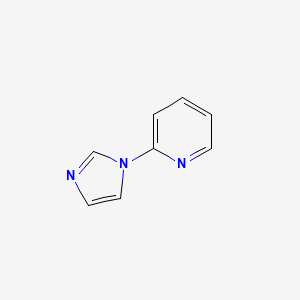
2-(1H-イミダゾール-1-イル)ピリジン
概要
説明
2-(1H-Imidazol-1-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring
科学的研究の応用
2-(1H-Imidazol-1-yl)pyridine has a wide range of applications in scientific research:
作用機序
Target of Action
2-(1H-Imidazol-1-yl)pyridine is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the primary targets of 2-(1H-Imidazol-1-yl)pyridine could be similar to those of imidazole derivatives.
Mode of Action
For instance, some imidazole derivatives show antimicrobial potential by inhibiting the synthesis of bacterial cell walls
Biochemical Pathways
Imidazole is a key component in the biosynthesis of histidine and purines . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could affect these pathways and their downstream effects.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 2-(1H-Imidazol-1-yl)pyridine.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, it is plausible that 2-(1H-Imidazol-1-yl)pyridine could exhibit similar effects.
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the action of 2-(1H-Imidazol-1-yl)pyridine could potentially be influenced by the polarity of its environment.
生化学分析
Biochemical Properties
2-(1H-Imidazol-1-yl)pyridine plays a pivotal role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring can act as a ligand, coordinating with metal ions in enzyme active sites. This coordination can influence the enzyme’s catalytic activity. For instance, 2-(1H-Imidazol-1-yl)pyridine can interact with metalloproteins, where it may serve as a ligand for metal ions such as zinc or iron, thereby modulating the protein’s function .
Additionally, 2-(1H-Imidazol-1-yl)pyridine can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and stability. This interaction is crucial in enzyme-substrate binding and can alter the enzyme’s specificity and activity .
Cellular Effects
2-(1H-Imidazol-1-yl)pyridine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, the compound can modulate the activity of kinases and phosphatases, which are essential for phosphorylation and dephosphorylation events in cell signaling .
Furthermore, 2-(1H-Imidazol-1-yl)pyridine can impact gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the transcriptional activity of specific genes, thereby influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 2-(1H-Imidazol-1-yl)pyridine involves its ability to bind to biomolecules through various interactions, including hydrogen bonding, metal coordination, and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .
For instance, 2-(1H-Imidazol-1-yl)pyridine can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Alternatively, it can activate enzymes by stabilizing their active conformations. Additionally, the compound can influence gene expression by binding to transcription factors and altering their ability to regulate target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1H-Imidazol-1-yl)pyridine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH .
Long-term studies have shown that 2-(1H-Imidazol-1-yl)pyridine can have sustained effects on cellular function, including prolonged enzyme inhibition or activation. These effects are dependent on the compound’s concentration and the duration of exposure .
Dosage Effects in Animal Models
The effects of 2-(1H-Imidazol-1-yl)pyridine in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses of 2-(1H-Imidazol-1-yl)pyridine may result in enzyme inhibition, altered gene expression, and changes in cellular metabolism .
Toxic or adverse effects have been observed at very high doses, including potential cytotoxicity and disruption of normal cellular functions. These effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
2-(1H-Imidazol-1-yl)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites .
These metabolic pathways can influence the compound’s bioavailability and activity, as well as its potential toxicity. The interaction of 2-(1H-Imidazol-1-yl)pyridine with metabolic enzymes can also affect the levels of other metabolites, thereby influencing overall metabolic flux .
Transport and Distribution
Within cells and tissues, 2-(1H-Imidazol-1-yl)pyridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments .
These interactions can affect the compound’s accumulation and localization, influencing its biochemical activity and potential effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(1H-Imidazol-1-yl)pyridine is determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it can exert its biochemical effects .
For example, 2-(1H-Imidazol-1-yl)pyridine may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Imidazol-1-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . Another method includes the condensation of 2-aminopyridine with glyoxal and ammonia under acidic conditions .
Industrial Production Methods: Industrial production of 2-(1H-Imidazol-1-yl)pyridine typically involves large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental impact.
化学反応の分析
Types of Reactions: 2-(1H-Imidazol-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents, alkylating agents, and nucleophiles are frequently used.
Major Products: The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further functionalized for specific applications.
類似化合物との比較
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
Comparison: 2-(1H-Imidazol-1-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as enzyme inhibition and catalysis .
特性
IUPAC Name |
2-imidazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJZSNMJNBVCEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343352 | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-14-5 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-imidazol-1-ylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


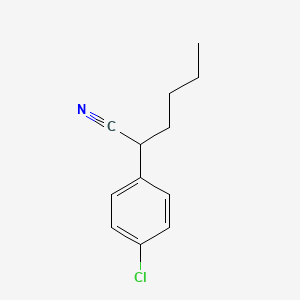

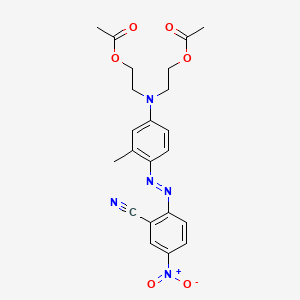

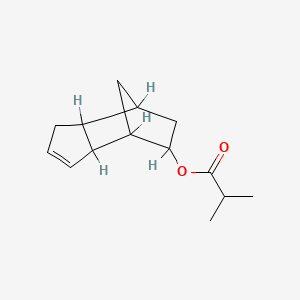
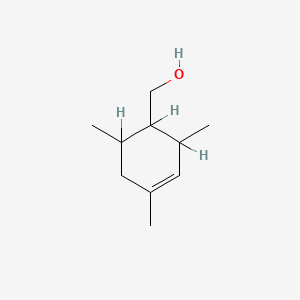
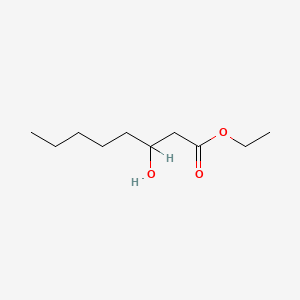


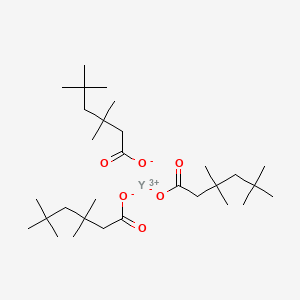
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3'-chloro-6'-(cyclohexylamino)-](/img/structure/B1594597.png)

